Fenofibrate
Overview
Description
Fenofibrate is an oral medication of the fibrate class used to treat abnormal blood lipid levels . It is less commonly used compared to statins because it treats a different type of cholesterol abnormality to statins . It is mainly used for primary hypercholesterolemia or mixed dyslipidemia . Fenofibrate works by increasing the natural substance (enzyme) that breaks down fats in the blood .
Synthesis Analysis
Fenofibrate is synthesized using fenofibric acid, dimethyl sulfoxide, and isopropyl acetate . The process involves charging these ingredients into a jacketed reactor under nitrogen, adding potassium carbonate, and heating the reaction mixture .
Molecular Structure Analysis
Fenofibrate has a molecular formula of C20H21ClO4 and a molar mass of 360.83 g·mol−1 . Its IUPAC name is propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate .
Chemical Reactions Analysis
Fenofibrate has been analyzed using several techniques including high-performance liquid chromatography and UV/vis-spectrophotometry . These techniques are used for the determination of Fenofibrate alone or in combined dosage forms .
Physical And Chemical Properties Analysis
Fenofibrate has a melting point of 80 to 81 °C (176 to 178 °F) . It is a poorly aqueous soluble drug, which causes low bioavailability and limited permeability through the epithelial membrane .
Scientific Research Applications
Inflammation Reduction in Metabolic Syndrome Fenofibrate significantly reduces systemic inflammation in subjects with metabolic syndrome, independent of improvements in lipoprotein metabolism and without changing insulin sensitivity. This suggests a direct peroxisome proliferator-activated receptor alpha-mediated effect on inflammatory pathways, which may be important for cardiovascular disease prevention in high-risk patients (Belfort et al., 2010).
Treatment for Diabetic Retinopathy Fenofibrate shows promise as a systemic treatment for diabetic retinopathy, with trials indicating significant reductions in retinopathy progression and a need for laser intervention. It may operate through lipid and nonlipid pathways, including beneficial effects on apoptosis, oxidative stress, inflammation, blood-retinal barrier breakdown, and neuroprotection (Wong et al., 2012).
Molecular Actions on Diabetic Retinopathy Fenofibrate's clinical effects on diabetic retinopathy and other microvascular endpoints in diabetes are notable. It regulates the expression of many genes affecting lipid control, inflammation, angiogenesis, and cell apoptosis, which are important in the development of diabetic retinopathy (Noonan et al., 2013).
Regulation of Retinal Endothelial Cell Survival Fenofibrate protects human retinal endothelial cells from apoptosis through a peroxisome proliferator-activated receptor alpha-independent but AMPK-dependent pathway, suggesting a novel therapeutic property in controlling unwanted cell death found in diabetic retinopathy (Kim et al., 2007).
Reduction of Adiposity and Improvement in Insulin Sensitivity Fenofibrate reduces adiposity, improves insulin sensitivity, and inhibits atherosclerosis in LDL receptor-deficient mice. The lowering of circulating lipids occurs via down-regulation of lipogenic genes, suggesting potential use in treating metabolic syndrome (Srivastava et al., 2006).
Effects on Lipid Parameters in Obese Monkeys Fenofibrate effectively lowers triglycerides and LDL-C, and increases HDL-C in hypertriglyceridemic, hyperinsulinemic, nondiabetic obese rhesus monkeys. These results support the use of this model for studying the effects of novel hypolipidemic agents, particularly those impacting serum triglycerides and HDL-C (Winegar et al., 2001).
- vaspin levels in dyslipidemic patients, which correlates with reduced body weight and increased insulin sensitivity. It upregulates vaspin mRNA and protein levels in visceral adipose tissue, indicating a mechanism by which fenofibrate improves insulin sensitivity in dyslipidemic patients (Chen et al., 2014).
Improvement in Endoplasmic Reticulum Stress and Inflammation in Skeletal Muscle Fenofibrate treatment reduces insulin resistance by alleviating endoplasmic reticulum stress and downstream inflammation in skeletal muscle tissues and cells. This may be related to reduced ER stress-induced inflammation, providing insight into its role in improving insulin resistance (Dai et al., 2016).
Anti-Inflammatory and Anti-Atherogenic Effects Fenofibrate exhibits anti-inflammatory and anti-atherogenic effects in vascular endothelial and smooth muscle cells. The anti-inflammatory mechanism may involve "trans-repression," which suppresses the production of inflammatory cytokines and adhesion molecules, contributing to its beneficial effects in atherosclerosis (Araki et al., 2009).
Inhibition of Prostate Cancer Cell Growth Fenofibrate inhibits cell cycle progression and induces apoptosis in prostate cancer cells. It reduces the expressions of androgen receptor and AR target genes, and induces oxidative stress, suggesting potential beneficial effects in preventing prostate cancer growth (Zhao et al., 2013).
Cardiovascular Disease Risk Reduction Fenofibrate significantly reduces cardiovascular disease events in individuals with type 2 diabetes, particularly in those with marked dyslipidemia. The largest effect is seen among subjects with high triglyceride and low HDL cholesterol levels, indicating its utility in managing dyslipidemia to prevent cardiovascular diseases (Scott et al., 2008).
Inhibition of Angiogenesis Fenofibrate inhibits angiogenesis both in vitro and in vivo. It decreases endothelial cell proliferation, migration, and capillary tube formation, potentially playing a role in mitigating atherosclerosis progression, plaque hemorrhage, and instability (Varet et al., 2003).
- and suggests additional beneficial effects for the treatment of cancer patients (Tsai et al., 2016).
Safety And Hazards
Fenofibrate can cause the breakdown of muscle tissue, which can lead to kidney failure . It may cause damage to organs through prolonged or repeated exposure . Other side effects include liver problems, breathing problems, abdominal pain, muscle problems, and nausea . Use during pregnancy and breastfeeding is not recommended .
Future Directions
properties
IUPAC Name |
propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTINGFKWWXKFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029874 | |
Record name | Fenofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fenofibrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Practically insoluble in water; slightly soluble in methanol, ethanol; soluble in acetone, ether, benzene, chloroform, 7.07e-04 g/L | |
Record name | Fenofibrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fenofibrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Fenofibrate activates peroxisome proliferator activated receptor alpha (PPARα), increasing lipolysis, activating lipoprotein lipase, and reducing apoprotein C-III. PPARα is a nuclear receptor and its activation alters lipid, glucose, and amino acid homeostasis. Activation of PPARα activates transcription of gene transcription and translation that generates peroxisomes filled with hydrogen peroxide, reactive oxygen species, and hydroxyl radicals that also participate in lipolysis. This mechanism of increased lipid metabolism is also associated with increased oxidative stress on the liver. In rare cases this stress can lead to cirrhosis and chronic active hepatitis., Fenofibrate is a synthetic ligand for the nuclear receptor peroxisome proliferator-activated receptor (PPAR) alpha and has been widely used in the treatment of metabolic disorders, especially hyperlipemia, due to its lipid-lowering effect. The molecular mechanism of lipid-lowering is relatively well defined: an activated PPARalpha forms a PPAR-RXR heterodimer and this regulates the transcription of genes involved in energy metabolism by binding to PPAR response elements in their promoter regions, so-called "trans-activation". In addition, fenofibrate also has anti-inflammatory and anti-athrogenic effects in vascular endothelial and smooth muscle cells. /There is/ limited information about the anti-inflammatory mechanism of fenofibrate; however, "trans-repression" which suppresses production of inflammatory cytokines and adhesion molecules probably contributes to this mechanism. Furthermore, there are reports that fenofibrate affects endothelial cells in a PPARalpha-independent manner. In order to identify PPARalpha-dependently and PPARalpha-independently regulated transcripts, ... microarray data from human endothelial cells treated with fenofibrate, and with and without siRNA-mediated knock-down of PPARalpha /were obtained/. ... Dynamic Bayesian transcriptome networks /were used/ to reveal PPARalpha-dependent and -independent pathways. Transcriptome network analysis identified growth differentiation factor 15 (GDF15) as a hub gene having PPARalpha-independently regulated transcripts as its direct downstream children. This result suggests that GDF15 may be PPARalpha-independent master-regulator of fenofibrate action in human endothelial cells., The effects of fenofibric acid seen in clinical practice have been explained in vivo in transgenic mice and in vitro in human hepatocyte cultures by the activation of peroxisome proliferator activated receptor a (PPARa). Through this mechanism, fenofibrate increases lipolysis and elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase and reducing production of apoprotein C-III (an inhibitor of lipoprotein lipase activity). The resulting fall in triglycerides produces an alteration in the size and composition of LDL from small, dense particles (which are thought to be atherogenic due to their susceptibility to oxidation), to large buoyant particles. These larger particles have a greater affinity for cholesterol receptors and are catabolized rapidly. Activation of PPARa also induces an increase in the synthesis of apoproteins A-I, A-II and HDL-cholesterol., ... /This study/ investigated whether fenofibrate affects serum levels of retinol-binding protein-4 (RBP4), an adipocytokine that has recently been shown to link obesity and insulin resistance. Fenofibrate treatment significantly decreased serum RBP4 levels of dyslipidemic patients, which correlated with reduced body weight and increased insulin sensitivity. ... the effect of fenofibrate on RBP4 expression in obese rats /were also examined/. Fenofibrate greatly decreased RBP4 mRNA levels in adipose tissue but not in the liver, which correlated with decreased serum RBP4 levels and increased insulin sensitivity in obese rats. Consistent with a direct effect on RBP4 expression, fenofibrate treatment significantly reduced the mRNA expression levels of RPB4 in 3T3-L1 adipocytes. ... | |
Record name | Fenofibrate | |
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Impurities |
(4-chlorophenyl)(4-hydroxyphenyl)methanone, fenofibric acid, (3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one, methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, For more Impurities (Complete) data for Fenofibrate (7 total), please visit the HSDB record page. | |
Record name | Fenofibrate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |
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Product Name |
Fenofibrate | |
Color/Form |
Crystals from isopropanol, White solid | |
CAS RN |
49562-28-9 | |
Record name | Fenofibrate | |
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Melting Point |
79-82, 80-81 °C, 80.5 °C | |
Record name | Fenofibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01039 | |
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Record name | Fenofibrate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fenofibrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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